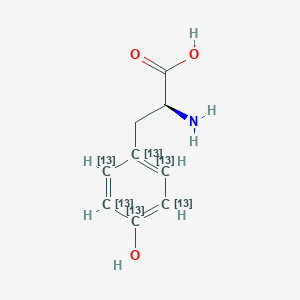

L-4-Hydroxyphenyl-13C6-alanine

Descripción general

Descripción

L-4-Hydroxyphenyl-13C6-alanine, also known as L-Tyrosine-(phenyl-13C6), is a labeled amino acid where the phenyl ring contains six carbon-13 isotopes. This compound is a derivative of L-tyrosine, an essential amino acid involved in protein synthesis and various metabolic pathways. The isotopic labeling with carbon-13 makes it particularly useful in research applications, including metabolic studies and protein structure analysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of L-4-Hydroxyphenyl-13C6-alanine typically involves the use of carbon-13 labeled precursor molecules. The synthesis is complex and requires precise conditions to ensure the incorporation of the carbon-13 isotopes into the phenyl ring. The general synthetic route involves the following steps:

Starting Material: The synthesis begins with a carbon-13 labeled benzene derivative.

Functionalization: The benzene ring is functionalized to introduce the hydroxyl group at the para position.

Amino Acid Formation: The functionalized benzene is then coupled with a suitable amino acid precursor to form this compound.

Industrial Production Methods

Industrial production of this compound is not commonly reported due to its specialized use in research. the production would involve large-scale synthesis using similar methods as described above, with stringent quality control to ensure isotopic purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

L-4-Hydroxyphenyl-13C6-alanine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted phenylalanine derivatives.

Aplicaciones Científicas De Investigación

Metabolic Studies

L-4-Hydroxyphenyl-13C6-alanine is primarily utilized in metabolic research as a tracer to study amino acid metabolism and protein synthesis. Its isotopic labeling allows researchers to track the incorporation of this compound into metabolic pathways.

Case Study: Glucose-Alanine Cycle

A significant application of this compound is in understanding the glucose-alanine cycle. In a study involving fasting subjects, researchers infused alanine and monitored its turnover using NMR tracer analysis. This revealed that alanine plays a crucial role in regulating hepatic mitochondrial oxidation and gluconeogenesis during prolonged fasting conditions. The infusion of labeled alanine increased rates of glucose production, highlighting its importance in energy metabolism during starvation .

Nutritional Science

In nutritional research, this compound serves as an essential tool for evaluating dietary protein sources and their effects on muscle metabolism.

Case Study: Amino Acid Supplementation in Exercise

Research has shown that supplementation with L-alanine (and its derivatives) can enhance exercise performance by reducing the catabolism of branched-chain amino acids (BCAAs). In a murine model, pre-exercise administration of L-alanine improved muscle mass and protein content while exerting anti-inflammatory effects during resistance exercise. This suggests that this compound may enhance recovery and performance in athletes .

Pharmacological Research

This compound has potential applications in pharmacological studies, particularly in drug development and testing.

Case Study: Drug Metabolism Studies

The compound can be used to investigate the metabolic pathways of drugs that involve amino acid conjugation. By tracing the labeled alanine through various metabolic processes, researchers can better understand how drugs are metabolized and their interactions within the body. This is particularly relevant for drugs that undergo significant biotransformation involving amino acids .

Biochemical Research

In biochemical studies, this compound aids in elucidating enzyme kinetics and substrate interactions.

Table: Summary of Applications

| Application Area | Specific Use Case | Methodology |

|---|---|---|

| Metabolic Studies | Glucose-Alanine Cycle | NMR Tracer Analysis |

| Nutritional Science | Amino Acid Supplementation in Exercise | In Vivo Exercise Models |

| Pharmacological Research | Drug Metabolism Studies | Tracing Metabolic Pathways |

| Biochemical Research | Enzyme Kinetics | Substrate Interaction Studies |

Mecanismo De Acción

L-4-Hydroxyphenyl-13C6-alanine exerts its effects by participating in metabolic pathways similar to natural L-tyrosine. It is incorporated into proteins and undergoes enzymatic reactions to form neurotransmitters such as dopamine, norepinephrine, and epinephrine. The carbon-13 labeling allows for detailed tracking and analysis of these pathways using NMR spectroscopy .

Comparación Con Compuestos Similares

Similar Compounds

L-Tyrosine: The natural form of the amino acid without isotopic labeling.

L-Phenylalanine: Another essential amino acid with a similar structure but lacking the hydroxyl group.

L-DOPA: A derivative of L-tyrosine involved in dopamine synthesis

Uniqueness

L-4-Hydroxyphenyl-13C6-alanine is unique due to its carbon-13 labeling, which allows for precise tracking in metabolic studies and detailed structural analysis using NMR spectroscopy. This isotopic labeling provides insights that are not possible with the natural forms of these amino acids .

Actividad Biológica

L-4-Hydroxyphenyl-13C6-alanine is a stable isotope-labeled derivative of L-4-hydroxyphenylalanine, an amino acid that plays a significant role in various biological processes. This compound is particularly notable for its potential applications in biochemical research and metabolic studies. This article explores its biological activity, including its interactions with transporters, metabolic implications, and potential therapeutic effects.

This compound has the molecular formula C9H11NO3 and is characterized by the presence of a hydroxyl group on the phenyl ring. The incorporation of the carbon isotope allows for tracing studies in metabolic pathways.

Biological Activity

1. Interaction with Amino Acid Transporters

Research indicates that L-4-hydroxyphenylalanine derivatives can interact with sodium-dependent neutral amino acid transporters, specifically SLC1A4 and SLC1A5. These transporters are crucial for the uptake of amino acids in various tissues, including the brain:

- SLC1A4 (ASCT1) : This transporter mediates the uptake of neutral amino acids and has been linked to neurological functions. Studies show that derivatives like 4-hydroxyphenylalanine can activate transporter currents in a dose-dependent manner, indicating their potential as pharmacological tools to modulate these transporters' activity .

- SLC1A5 (ASCT2) : Similar to SLC1A4, this transporter also shows affinity for hydroxyphenylalanine derivatives, with reported Km values suggesting effective substrate competition at physiological concentrations .

Metabolic Implications

The metabolic pathways involving L-4-hydroxyphenylalanine are significant for understanding its biological roles:

- Biosynthesis of Neurotransmitters : L-4-hydroxyphenylalanine is a precursor to neurotransmitters such as dopamine and norepinephrine. Its incorporation into metabolic studies using stable isotopes can elucidate the dynamics of neurotransmitter synthesis under various physiological conditions .

- Potential Therapeutic Applications : Given its role in neurotransmitter synthesis, there is interest in exploring L-4-hydroxyphenylalanine as a potential therapeutic agent for conditions related to neurotransmitter imbalances, such as depression and anxiety disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of L-4-hydroxyphenylalanine and its derivatives:

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-HXCZJXEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478520 | |

| Record name | L-4-Hydroxyphenyl-13C6-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201595-63-3 | |

| Record name | L-4-Hydroxyphenyl-13C6-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.